molecular formula C9H10ClN3O2 B1668343 Carbendazim hydrochloride CAS No. 37574-18-8

Carbendazim hydrochloride

Cat. No. B1668343
CAS RN: 37574-18-8
M. Wt: 227.65 g/mol
InChI Key: JXBLYSQTCABEMR-UHFFFAOYSA-N
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Description

Carbendazim HCl is a widely used, broad-spectrum benzimidazole fungicide and a metabolite of benomyl.

Scientific Research Applications

  • Enhancing Solubility and Structural Characterization

    • Carbendazim hydrochloride dihydrate was synthesized to increase the aqueous solubility of carbendazim. Its structure, determined by crystallography, consists of a helical arrangement of molecules, with chloride and water molecules linking the helix. This modification led to a thousand-fold increase in solubility compared to the free base form of carbendazim (Machatha, Sanghvi, & Yalkowsky, 2005).
  • Environmental Concerns and Biodegradation

    • Carbendazim, as a systemic fungicide, is used extensively in agriculture and other industries. However, its widespread use raises environmental concerns due to its toxicity to humans, animals, and microorganisms. Research has shown that it can be detected in soil, water, and food. Studies on its biodegradation have identified various microbes capable of degrading carbendazim, which could be critical for environmental safety (Singh et al., 2016).
  • Toxicological Impact Studies

    • Investigations into the toxic effects of carbendazim have revealed its impact on liver and kidney functions, blood parameters, and tissue damage in animals. These studies are vital for understanding the potential risks associated with carbendazim exposure (Selmanoğlu et al., 2001).
  • Antitumor Potential and Drug Delivery Systems

    • Carbendazim has shown potential as an antitumor agent, inhibiting cancer cell proliferation. Studies have focused on its mechanism of action in suppressing microtubule dynamics in tumor cells. Additionally, advancements in drug delivery systems, such as aptamer-mediated controlled release, aim to enhance its antitumor efficacy (Yenjerla et al., 2009; Tuna et al., 2019).
  • Impact on Soil Microbial Diversity

    • The effects of carbendazim on soil microbial communities have been explored. Studies show that its application can temporarily alter the structure and diversity of soil bacteria, with implications for ecosystem health and agricultural practices (Wang et al., 2009; Yu et al., 2009).
  • Role in Agricultural and Environmental Toxicology

    • Carbendazim's role in environmental and agricultural toxicology is significant. Research on its effects on aquatic organisms, such as zebrafish and Daphnia magna, highlights the broader ecological impacts of its use and the need for careful management and regulation (Andrade et al., 2016; Silva et al., 2017).
  • Endocrine and Hormonal Effects

    • Studies have also focused on the effects of carbendazim on endocrine and hormonal systems in animals. These include impacts on thyroid, parathyroid, adrenal glands, and related hormones, providing insight into its physiological effects (Barlas et al., 2002).

properties

CAS RN

37574-18-8

Product Name

Carbendazim hydrochloride

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C9H9N3O2.ClH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H

InChI Key

JXBLYSQTCABEMR-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=CC=CC=C2N1.Cl

Canonical SMILES

COC(=O)NC1=[NH+]C2=CC=CC=C2N1.[Cl-]

Appearance

Solid powder

Other CAS RN

37574-18-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10605-21-7 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lignasan;  Carbendazim hydrochloride;  Carbendazim HCl;  Sandomil P; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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